REACTION_CXSMILES
|
[NH2:1][C:2]1[O:6][N:5]=[C:4]([CH3:7])[C:3]=1[C:8](=[O:10])[NH2:9].[CH2:11](C(CC)(CC)C([O-])([O-])[O-])[CH3:12].C(OC(=O)C)(=O)C>>[CH3:7][C:4]1[C:3]2[C:8](=[O:10])[NH:9][C:11]([CH3:12])=[N:1][C:2]=2[O:6][N:5]=1
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NO1)C)C(N)=O
|
Name
|
triethylorthoacetate
|
Quantity
|
112 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C([O-])([O-])[O-])(CC)CC
|
Name
|
|
Quantity
|
112 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for seven hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
then evaporated in vacuo
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Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 0.880 ammonia solution (250 ml)
|
Type
|
ADDITION
|
Details
|
the solution treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC=2N=C(NC(C21)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |